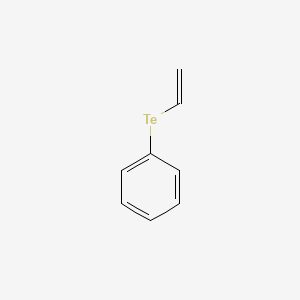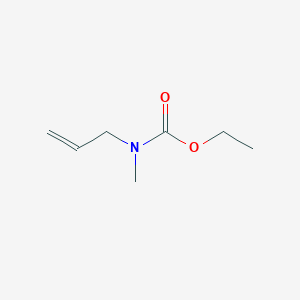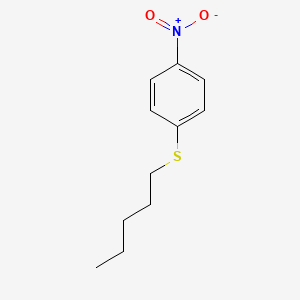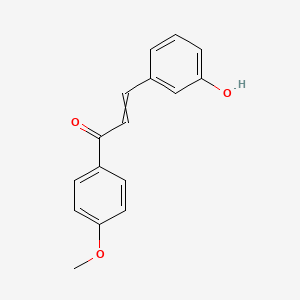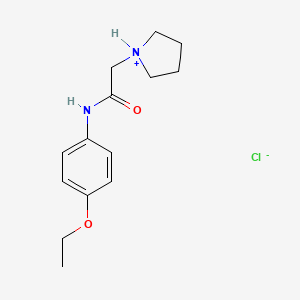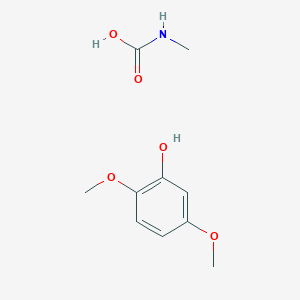
2,5-Dimethoxyphenol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyphenol;methylcarbamic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 5 positions and a methylcarbamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenol;methylcarbamic acid typically involves multiple steps:
Formylation of 1,4-Dimethoxybenzene: This step involves reacting 1,4-dimethoxybenzene with a formylation reagent to obtain 2,5-dimethoxybenzaldehyde.
Reduction to 2,5-Dimethoxybenzyl Alcohol: The 2,5-dimethoxybenzaldehyde is then reduced using a reducing agent such as sodium borohydride to produce 2,5-dimethoxybenzyl alcohol.
Bromination: The 2,5-dimethoxybenzyl alcohol is brominated to form 2-bromomethyl-1,4-dimethoxybenzene.
Carboxylation: Finally, the brominated compound is reacted with magnesium or butyl lithium and carbon dioxide to yield 2,5-dimethoxyphenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2,5-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenol;methylcarbamic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenacyl carbamate: Similar in structure but with methyl groups instead of methoxy groups.
2,5-Dimethoxybenzaldehyde: Lacks the carbamic acid group but shares the methoxy substitutions.
Properties
CAS No. |
75912-06-0 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2,5-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-8(11-2)7(9)5-6;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
DLYJLNBOXIPSPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


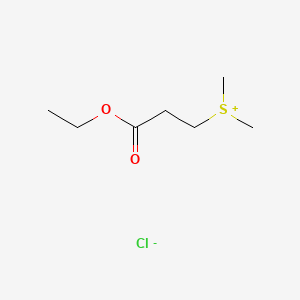
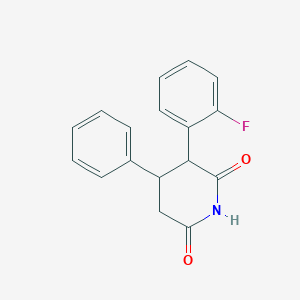
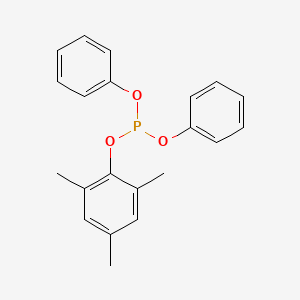
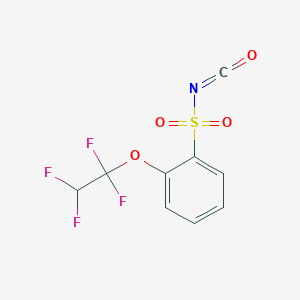

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
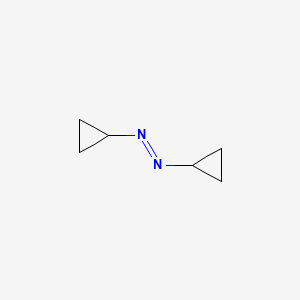
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
